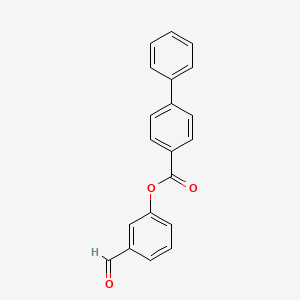

3-Formylphenyl biphenyl-4-carboxylate

Description

3-Formylphenyl biphenyl-4-carboxylate is an aromatic ester compound featuring a biphenyl core substituted with a carboxylate group at the 4-position and a formyl group at the 3-position of the phenyl ring (Figure 1). This structure combines the planar biphenyl system with reactive functional groups, making it a versatile intermediate in organic synthesis. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the biphenyl-4-carboxylate moiety contributes to π-π stacking interactions, which are critical in materials science and drug design .

Properties

Molecular Formula |

C20H14O3 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

(3-formylphenyl) 4-phenylbenzoate |

InChI |

InChI=1S/C20H14O3/c21-14-15-5-4-8-19(13-15)23-20(22)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H |

InChI Key |

ORUUAIYMQFDVSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-carboxyphenyl [1,1’-biphenyl]-4-carboxylate.

Reduction: 3-hydroxyphenyl [1,1’-biphenyl]-4-carboxylate.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular docking studies.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylate groups play a crucial role in binding to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-formylphenyl biphenyl-4-carboxylate with structurally or functionally related compounds, emphasizing differences in substituent positions, physicochemical properties, and applications.

Structural Analogs

- Key Differences :

- Substituent Position : The target compound’s formyl and carboxylate groups are on the same phenyl ring, whereas 4'-formylbiphenyl-3-carboxylic acid () places these groups on separate rings, altering electronic properties and solubility.

- Ester vs. Acid : Ethyl 4'-formylbiphenyl-3-carboxylate () is an ester derivative, offering better volatility for synthesis compared to the phenyl ester or carboxylic acid forms.

- Heterocyclic Systems : The pyrazole derivative () introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity and bioactivity.

Functional Analogs in Antimicrobial Activity

- TG44 (Biphenyl-4-carboxylate derivative) : Exhibits potent anti-H. pylori activity (MIC₉₀ = 0.06 µg/mL) compared to amoxicillin (AMX), clarithromycin (CLR), and metronidazole (MNZ). The biphenyl core and carboxylate group are critical for membrane interaction .

- C10 (Persister-specific compound): Contains a biphenyl-4-carboxylate group linked to a piperazine-piperidine system. It disrupts bacterial stress response pathways, reducing E. coli and P. aeruginosa persistence by >90% when combined with fluoroquinolones .

Comparison : Unlike TG44 and C10, 3-formylphenyl biphenyl-4-carboxylate lacks documented antimicrobial activity. However, its formyl group could be modified to enhance target specificity or enable conjugation with antibiotics.

Analogs in Sensing and Materials Science

- NL-AC Fluorescent Probe : Features a 3-formylphenyl group coupled to a thiazole carboxylate. It detects biothiols via ESIPT (excited-state intramolecular proton transfer) with a 20-minute response time and live-cell compatibility .

- Biphenyl-4-carboxylate in Anaerobic Degradation : Acts as an intermediate in biphenyl catabolism via carboxylation, suggesting environmental persistence .

Comparison : The target compound’s formyl group positions it as a candidate for probe design (similar to NL-AC), while its biphenyl system may influence environmental behavior, though biodegradation studies are lacking.

Research Findings and Gaps

- Synthesis : Continuous flow methods () for biphenyl carboxylates could be adapted for scalable production of the target compound, though esterification steps may require optimization.

- Biological Potential: Structural parallels to TG44 and C10 suggest untapped antimicrobial applications, but empirical data are needed.

- Environmental Impact : Biphenyl carboxylates are implicated in anaerobic degradation (), but the formyl substituent in the target compound may alter metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.